
GNE-886
Overview
Description
GNE-886 is a potent and selective inhibitor of the cat eye syndrome chromosome region candidate 2 bromodomain (CECR2). Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GNE-886 involves the identification of a pyrrolopyridone chemical lead through screening of an internal medicinal chemistry collection. Subsequent structure-based drug design led to the development of this compound . Detailed synthetic routes and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, purification, and characterization.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reaction Optimization and Kinetic Studies
While specific kinetic data for GNE-886’s synthesis are not publicly available, methodologies from analogous bromodomain inhibitor development provide insights:
Parameter | Typical Optimization Approach | Relevance to this compound |
---|---|---|
Temperature | 30–70°C ranges tested via DoE | Likely optimized for intermediate stability |
Residence Time | Adjusted in flow chemistry setups (0.5–3.5 min) | Critical for controlling reaction byproducts |
Reagent Equivalents | Varied (e.g., 2–10 equivalents of amines) | Balanced to maximize yield and selectivity |
For example, comparable studies used design of experiments (DoE) to identify optimal conditions for pyrrolidine-mediated reactions, achieving >90% yield while minimizing impurities like disubstituted byproducts .
Mechanistic Basis of Selectivity
This compound’s selectivity for CECR2 over other bromodomains arises from:
-
Binding Mode : Competes with acetylated lysine residues via hydrogen bonding and hydrophobic interactions within the CECR2 binding pocket .
-
Structural Features : A unique substituent pattern on the pyrrolopyridone core avoids steric clashes observed in non-target bromodomains (e.g., BRD7/9) .
Key Interactions :
-
Hydrogen bonds between the compound’s carbonyl groups and conserved asparagine residues in CECR2.
-
π-π stacking with aromatic residues in the acetyl-lysine binding site .
Comparative Selectivity Profile
This compound’s specificity contrasts with pan-bromodomain inhibitors:
Compound | Primary Target | IC₅₀ (nM) | Selectivity Notes |
---|---|---|---|
This compound | CECR2 | <100* | >100-fold selectivity over BRD4 |
I-BET762 | BET family | 1–10 | Broad activity across BET proteins |
BI-9564 | BRD9 | 80 | Selective for BRD9 over BRD7 |
Scientific Research Applications
Cancer Research
GNE-886 has been investigated for its effects on various cancer types, particularly breast cancer. It has shown promise in inhibiting the expression of cytokines such as CSF1/2 and CXCL1 in metastatic breast cancer models, suggesting a potential role in reducing tumor metastasis . In vivo studies demonstrated that this compound significantly decreased lung colonization by cancer cells, leading to extended survival in tumor-bearing mice .
Epigenetic Studies
As a bromodomain inhibitor, this compound serves as a valuable tool for studying epigenetic regulation mechanisms. It has been utilized to explore the interaction between histone acetylation and metabolic pathways, revealing vulnerabilities in cancer cell lines under specific conditions like glucose deprivation . This highlights the compound's utility in dissecting the complex roles of bromodomain proteins in cellular processes.
Target Validation
This compound is part of a broader chemical toolbox designed for validating bromodomain targets. Its selectivity allows researchers to investigate the physiological roles of specific bromodomains without cross-reactivity with other protein families, minimizing confounding effects during experiments . This specificity is crucial for elucidating the biological functions of bromodomains in health and disease.
Case Studies
Mechanistic Insights
This compound's mechanism of action involves binding to the CECR2 bromodomain, leading to inhibition of its function. This inhibition affects downstream signaling pathways involved in tumor growth and metastasis. The compound's ability to selectively target CECR2 while sparing other bromodomains is instrumental in studying specific biological effects without interference from other pathways .
Mechanism of Action
GNE-886 exerts its effects by selectively binding to the CECR2 bromodomain, inhibiting its interaction with acetylated lysine residues on histones . This inhibition disrupts the regulation of gene expression and chromatin structure, providing insights into the biological roles of bromodomains.
Comparison with Similar Compounds
BRD9 Inhibitors: GNE-886 also shows some activity towards BRD9, another bromodomain protein.
BET Bromodomain Inhibitors: Compounds targeting the bromodomain and extra-terminal (BET) family proteins, such as JQ1, are similar in their mechanism of action but target different bromodomains.
Uniqueness: this compound is unique in its high selectivity and potency for the CECR2 bromodomain, making it a valuable tool for studying this specific protein interaction module .
Biological Activity
GNE-886 is a selective inhibitor targeting the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, which is implicated in various cellular processes, particularly in cancer biology. This compound has attracted significant attention for its potential therapeutic applications due to its unique mechanism of action and efficacy in disrupting epigenetic regulatory pathways.
This compound functions primarily as an inhibitor of bromodomain-containing proteins, which are critical for recognizing acetylated lysine residues on histones and non-histone proteins. By inhibiting CECR2, this compound alters gene expression profiles that favor apoptosis over proliferation in cancer cells. The compound competes with acetylated lysine residues for binding to the bromodomain, effectively disrupting downstream signaling pathways essential for cancer cell survival .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, it has been shown to inhibit the growth of leukemia and solid tumor cell lines by inducing apoptosis and altering cell cycle dynamics. The compound's IC50 values indicate strong potency, with specific values reported as low nanomolar concentrations .
Table 1: Summary of Biological Activity
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | <10 | Induces apoptosis |
MDA-MB-231 (Breast) | <20 | Disrupts cell cycle progression |
A375 (Melanoma) | <15 | Alters gene expression |
Structure-Activity Relationship (SAR)
The structural characteristics of this compound contribute significantly to its selectivity and potency. It shares similarities with other bromodomain inhibitors but is distinct in its selectivity for CECR2. The design of this compound incorporates features that enhance binding affinity while minimizing off-target interactions, which is crucial for reducing potential side effects in therapeutic applications .
Case Study 1: Leukemia Treatment
A study involving K562 cells demonstrated that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls. The combination of this compound with standard chemotherapy agents showed synergistic effects, enhancing overall anti-tumor efficacy and suggesting a potential role in combination therapies for leukemia .
Case Study 2: Solid Tumors
In xenograft models of solid tumors, this compound treatment resulted in significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis rates and decreased proliferation markers in treated tumors, further supporting the compound's therapeutic potential .
Comparative Analysis with Other Bromodomain Inhibitors
This compound's selectivity towards CECR2 sets it apart from other bromodomain inhibitors that often target multiple bromodomains. Below is a comparative analysis highlighting key differences:
Table 2: Comparative Analysis of Bromodomain Inhibitors
Compound Name | Target Bromodomain | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | CECR2 | <10 | High |
I-BET762 | BET bromodomains | Low nanomolar | Moderate |
BI-9564 | BRD9 | 80 | Low |
GSK8814 | ATAD2 | 10 | Moderate |
Q & A
Basic Research Questions
Q. What is the synthetic route for GNE-886, and what key steps ensure its purity and selectivity?
this compound is synthesized via a multi-step organic reaction starting from compound 1, involving intermediates like compound 4. Critical steps include precise control of reaction conditions (e.g., temperature, catalysts) and purification techniques (e.g., chromatography) to ensure high yield and purity. The final product (compound 21) requires structural validation using methods like NMR and mass spectrometry .
Q. How does this compound selectively inhibit the CECR2 bromodomain?
this compound binds to the CECR2 bromodomain via hydrogen bonding between its pyridone carbonyl/pyrrole groups and residue N514 in the BC loop. Additionally, π-stacking interactions occur between its pyrrolopyridone core and the gatekeeper residue Y520, ensuring selectivity over other bromodomains. This binding mode was confirmed using 2D HSQC NMR and X-ray crystallography (PDB ID: 3NXB) .
Q. What in vitro assays are used to evaluate this compound’s potency and specificity?
Common assays include:
- AlphaScreen : Measures displacement of acetylated histone peptides from CECR2-BRD.
- ITC (Isothermal Titration Calorimetry) : Quantifies binding affinity (Kd).
- Cellular assays : Assess inhibition of CECR2-dependent transcriptional activity in engineered cell lines. Cross-testing against unrelated bromodomains (e.g., BRD4) ensures specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and cellular efficacy of this compound?
Discrepancies may arise due to off-target effects, cellular permeability, or metabolic instability. Methodological approaches include:
- Metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.
- Chemical proteomics : Identify off-target interactions using affinity-based pull-down assays.
- Structural optimization : Modify lipophilicity (e.g., logP adjustments) to enhance cell permeability .
Q. What experimental strategies validate CECR2 as the primary target of this compound in disease models?
- CRISPR/Cas9 knockout : Compare this compound’s effects in wild-type vs. CECR2-KO cells.
- Rescue experiments : Reintroduce wild-type or mutant CECR2 to confirm target dependency.
- Transcriptomic profiling : Identify downstream genes regulated by CECR2 inhibition using RNA-seq .
Q. How does this compound’s binding mechanism compare to other CECR2 inhibitors (e.g., NVS-CECR2-1)?
Unlike NVS-CECR2-1, which binds to αA, αB, and αC helices, this compound targets the BC loop and ZA channel. Competitive binding assays (e.g., SPR) and co-crystallization studies highlight these differences, informing structure-activity relationship (SAR) optimizations .
Methodological and Data Analysis Questions
Q. What statistical methods are critical for validating this compound’s dose-response data?
- Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC50.
- ANOVA with post-hoc tests : Compare efficacy across multiple concentrations or cell lines.
- Error propagation analysis : Account for variability in technical and biological replicates .
Q. How should researchers design studies to address reproducibility challenges with this compound?
- Standardize protocols : Document buffer conditions (pH, ionic strength) and assay temperatures.
- Blind experiments : Minimize bias in data collection and analysis.
- Public data deposition : Share raw NMR spectra, crystallographic data, and dose-response curves in repositories like Zenodo .
Q. Comparative and Translational Research
Q. What in vivo models are suitable for testing this compound’s therapeutic potential?
- Xenograft models : Use CECR2-overexpressing tumors to assess antitumor efficacy.
- Pharmacodynamic markers : Measure histone acetylation levels in peripheral blood mononuclear cells (PBMCs) to confirm target engagement .
Q. How can computational methods guide the optimization of this compound derivatives?
Properties
IUPAC Name |
N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRTFGYQVXNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.